1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a piperidine ring fused to a tetrahydroisoquinoline structure, making it a significant molecule in medicinal chemistry and organic synthesis. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific research and pharmaceutical applications.
Mechanism of Action
Target of Action
The compound “1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline” is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and functional groups. For instance, some piperidine derivatives have been found to have potential anticancer activity . .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their specific targets. For example, some piperidine derivatives have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis . .
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some piperidine derivatives have been found to show significant inhibitory bioactivity in HepG2 cells . .
Preparation Methods
The synthesis of 1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the multi-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions . Industrial production methods often involve similar multi-component reactions, optimized for large-scale synthesis to ensure high purity and yield.
Chemical Reactions Analysis
1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert this compound into its reduced forms, such as tetrahydro derivatives.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Comparison with Similar Compounds
1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
Piperine: A naturally occurring alkaloid with antioxidant properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Shows potential in treating various types of cancer.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it can exhibit, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-14-13(3-1)7-10-17-15(14)11-12-5-8-16-9-6-12/h1-4,12,15-17H,5-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWALCQMIJVJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2C3=CC=CC=C3CCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-85-1 | |
Record name | 1,2,3,4-Tetrahydro-1-(4-piperidinylmethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886503-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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